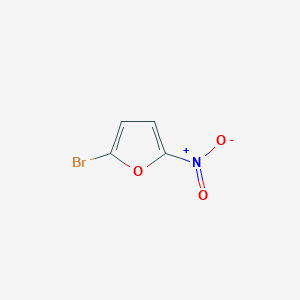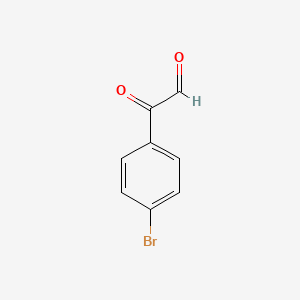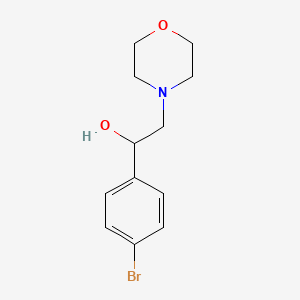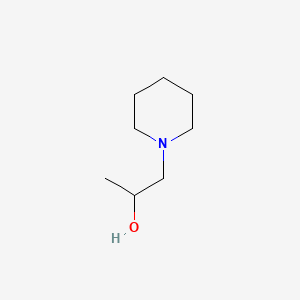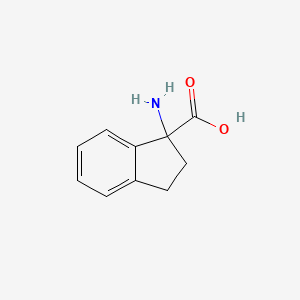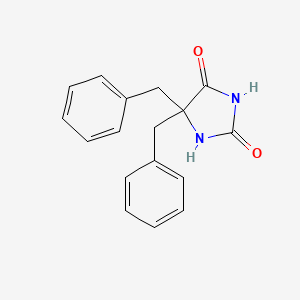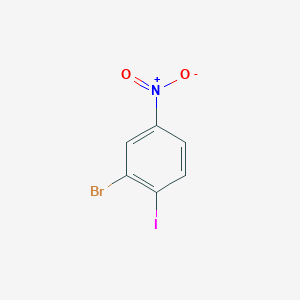
2-Bromo-1-iodo-4-nitrobenzene
Übersicht
Beschreibung
2-Bromo-1-iodo-4-nitrobenzene is a derivative compound of Nitrobenzene . It has a molecular weight of 327.9 .
Synthesis Analysis
The synthesis of 2-Bromo-1-iodo-4-nitrobenzene can involve palladium-mediated Ullmann cross-coupling reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-iodo-4-nitrobenzene can be represented by the linear formula C6H3BrINO2 .Chemical Reactions Analysis
2-Bromo-1-iodo-4-nitrobenzene undergoes reactions such as palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives . The 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution .Physical And Chemical Properties Analysis
2-Bromo-1-iodo-4-nitrobenzene has a density of 2.3±0.1 g/cm3, a boiling point of 332.7±27.0 °C at 760 mmHg, and a flash point of 155.0±23.7 °C . It has a molar refractivity of 53.4±0.3 cm3, and a molar volume of 139.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Application 1: Hydrogenation of 1-Iodo-4-Nitrobenzene
- Summary of Application: This research involves the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode .
- Methods of Application: The researchers used Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) supported on alumina spheres using a spray wet impregnation method . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
- Results or Outcomes: The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 . With increasing operation time, a catalyst deactivation occurred which could only briefly compensate by an increase of the reaction temperature .
Application 2: Electrochemical Detection of Nitrobenzene
- Summary of Application: This research involves the synthesis of single-atom niobium-doped boron–carbon nitrogen nanotubes (SANb-BCN) for highly sensitive electrochemical detection of nitrobenzene (NB), an environmental pollutant .
- Methods of Application: The researchers synthesized SANb-BCN and utilized them to fabricate an electrochemical sensor for the detection of nitrobenzene . The Nb-BNC material modified on a glassy carbon electrode (GCE) showed an excellent electrochemical response behavior toward NB .
- Results or Outcomes: The SANb-BCN-modified GCE gave rise to a prominent NB reduction peak at 0.6 V, which was positively shifted by 120 mV from the NB reduction peak of the bare GCE . The NB peak current (55.74 mA) obtained using SANb-BCN/GCE was nearly 42-fold higher than that using the bare GCE (1.32 A), indicating that SANb-BCN/GCE is a highly sensitive electrochemical sensor for NB . An ultralow limit of detection (0.70 M, S/N 3) was also achieved .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZKENURNQSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285912 | |
| Record name | 2-bromo-1-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-4-nitrobenzene | |
CAS RN |
7149-14-6 | |
| Record name | 7149-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



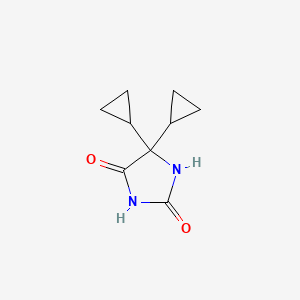
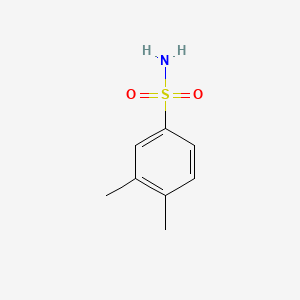
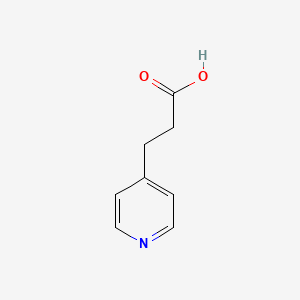
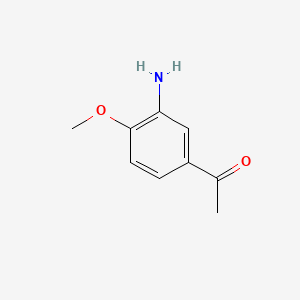
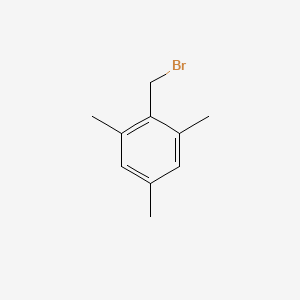
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)
